

Application Note & Protocol: Assessing the Bactericidal Kinetics of NP108

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Compound of Interest

Compound Name: Antibacterial agent 108

Cat. No.: B12410136

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Introduction

NP108 is a novel cationic antimicrobial polymer with broad-spectrum and rapid bactericidal activity.^{[1][2]} Composed of generally recognized as safe (GRAS) amino acid building blocks, NP108 presents a promising alternative to traditional antibiotics, particularly in the context of rising antimicrobial resistance.^{[1][2]} This document provides a detailed protocol for assessing the bactericidal kinetics of NP108, primarily through time-kill assays. Understanding the rate and extent of bacterial killing is crucial for evaluating the efficacy of new antimicrobial agents and for determining appropriate dosing regimens in preclinical and clinical development.

NP108's mechanism of action involves the disruption of the bacterial cell membrane, leading to cell lysis.^{[1][2][3]} This rapid, membrane-targeting action is effective against a variety of pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and mupirocin-resistant strains.^{[1][4]} The protocols outlined below are designed to provide a robust framework for quantifying the bactericidal activity of NP108 against relevant bacterial strains.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of NP108 against various *S. aureus* strains

Bacterial Strain	Growth Phase	MIC ₁₀₀ (mg/L)
S. aureus (variety of isolates)	Exponential & Stationary	8 - 500
S. epidermidis (variety of isolates)	Not Specified	4 - 8
S. aureus (in nutrient-limiting conditions)	Not Specified	8
Small Colony Variants	Not Specified	32
S. aureus Biofilm Prevention	Not Specified	1 - 4
S. aureus Biofilm Eradication	Not Specified	≥ 31.25

Data summarized from Mercer et al., 2017.[\[1\]](#)[\[2\]](#)

Table 2: Time to Achieve 3-log Kill of NP108 (at 4x MIC) against S. aureus

Bacterial Strain	Growth Phase	Time to 3-log Kill (hours)
S. aureus DSMZ11729 (MRSA)	Exponential	≤ 3
S. aureus ATCC 25923 (MSSA)	Exponential	≤ 3
S. aureus NCTC10442 (MRSA)	Exponential	≤ 3
S. aureus NCTC10442 Mupr (Mupirocin-resistant)	Exponential	≤ 3
S. aureus (general)	Not Specified	≤ 3

Data summarized from Mercer et al., 2017.[\[1\]](#)[\[4\]](#)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing time-kill assays, the MIC of NP108 against the target bacterial strain(s) must be determined. The broth microdilution method is a standard and reliable technique.

Materials:

- NP108 stock solution
- Target bacterial strain(s) (e.g., *S. aureus*)
- Cation-adjusted Mueller-Hinton Broth (CA-MHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland ($\sim 1 \times 10^8$ CFU/mL)
- Incubator (37°C)
- Spectrophotometer or plate reader (optional, for OD measurements)

Procedure:

- Prepare serial twofold dilutions of NP108 in CA-MHB in a 96-well plate.
- Dilute the standardized bacterial inoculum to a final concentration of approximately 5×10^5 CFU/mL in each well.
- Include a positive control (bacteria in broth without NP108) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of NP108 that completely inhibits visible growth of the bacteria.

Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing by NP108 over time.

Materials:

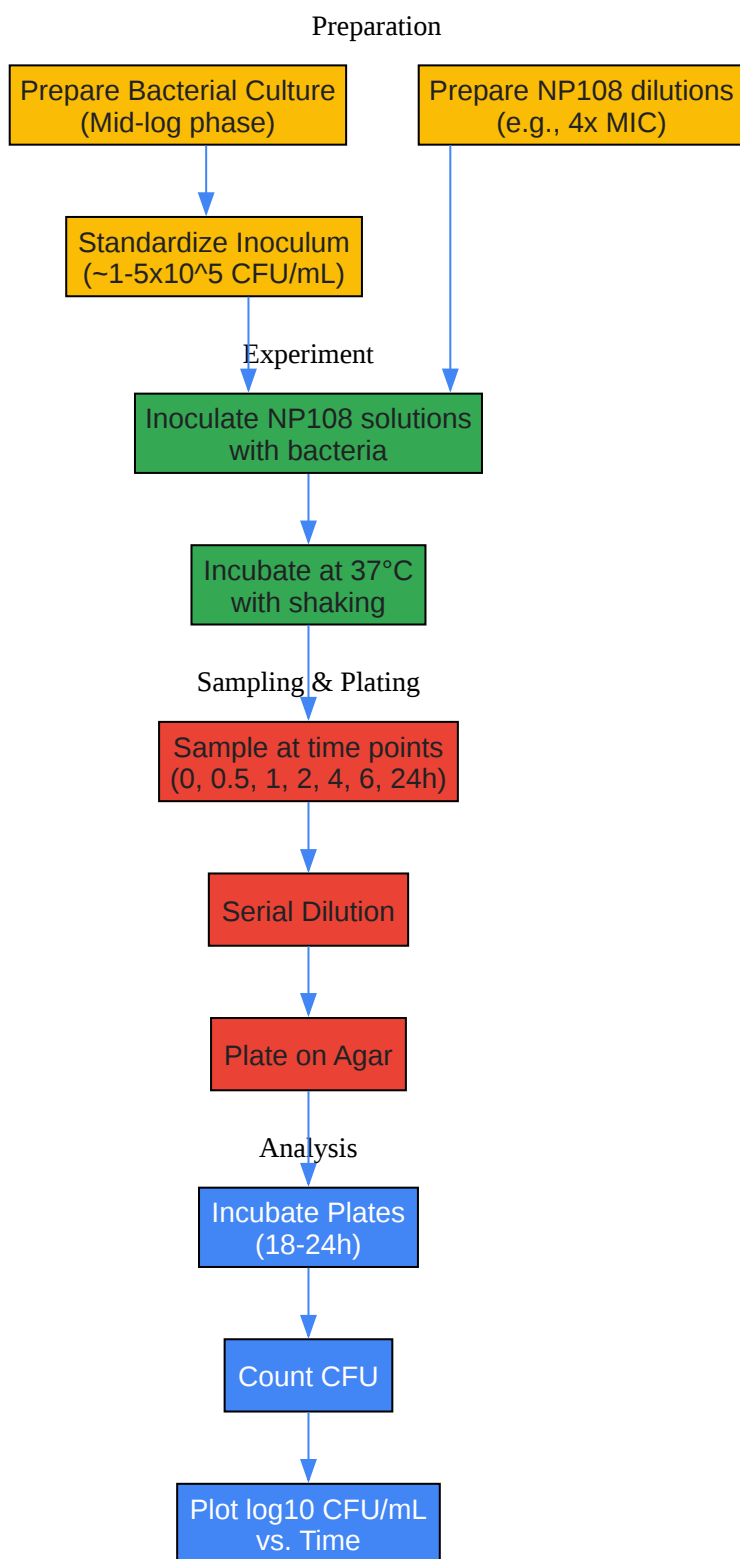
- NP108 stock solution
- Overnight culture of the target bacterial strain
- Fresh CA-MHB
- Shaking incubator (37°C, 180-200 rpm)
- Sterile test tubes or flasks
- Phosphate-buffered saline (PBS) or other suitable neutralizing buffer
- CA-MH agar plates
- Pipettes and sterile tips
- Timer

Procedure:

- Inoculate fresh CA-MHB with an overnight culture of the target bacterium and incubate until it reaches the mid-logarithmic growth phase.[\[5\]](#)
- Adjust the bacterial culture to a starting inoculum of approximately $1-5 \times 10^5$ CFU/mL in flasks or tubes containing CA-MHB.[\[5\]](#)
- Add NP108 at the desired concentration (e.g., 4x MIC).[\[4\]](#) Include a growth control (no NP108).
- Incubate the cultures at 37°C with shaking.[\[5\]](#)
- At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture.[\[5\]](#)[\[6\]](#)
- Perform serial tenfold dilutions of the aliquots in a neutralizing buffer or PBS.

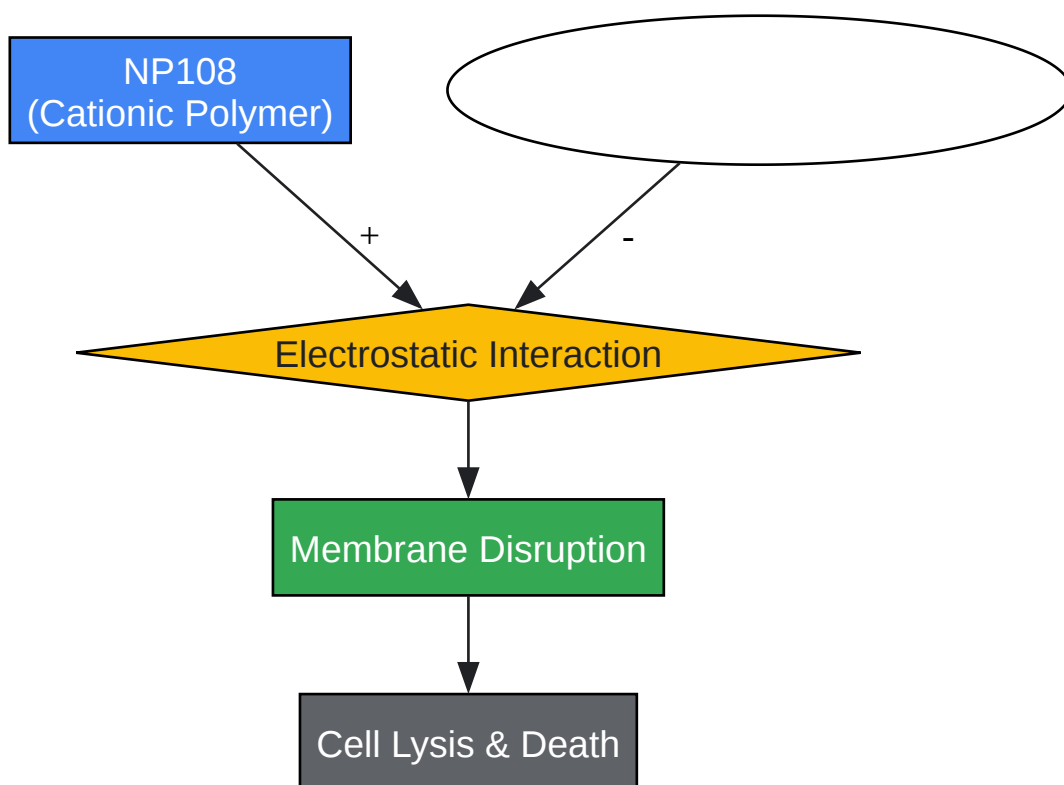
- Plate a defined volume of each dilution onto CA-MH agar plates.
- Incubate the plates at 37°C for 18-24 hours.
- Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
- Plot the \log_{10} CFU/mL versus time to generate the time-kill curve. Bactericidal activity is typically defined as a ≥ 3 - \log_{10} reduction in CFU/mL compared to the initial inoculum.^[7]

Visualizations



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Caption: Experimental workflow for the time-kill kinetics assay.



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Caption: Proposed mechanism of action for NP108.

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